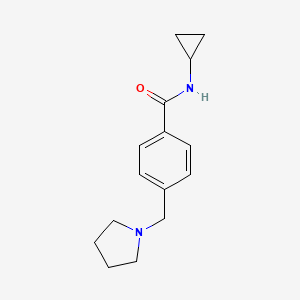![molecular formula C16H17N3O B4440578 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440578.png)
7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancers. Therefore, PD153035 has attracted significant attention in cancer research as a potential therapeutic agent.
Mechanism of Action
7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the autophosphorylation of tyrosine residues in the receptor's cytoplasmic domain. This blocks the activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are essential for cell survival and proliferation.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to have other biochemical and physiological effects. For example, 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone can inhibit the growth and differentiation of keratinocytes, which are involved in the development of skin diseases such as psoriasis. 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit the contraction of airway smooth muscle cells, suggesting a potential use in the treatment of asthma.
Advantages and Limitations for Lab Experiments
7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has several advantages as a research tool. It is a highly specific inhibitor of EGFR tyrosine kinase, which allows for the selective inhibition of EGFR signaling pathways without affecting other signaling pathways. 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is also relatively stable and can be easily synthesized in the laboratory. However, 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone. Another area of interest is the investigation of the mechanisms of resistance to 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in cancer cells, which may provide insights into the development of new therapeutic strategies. Additionally, the potential use of 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in combination with other anti-cancer agents is an area of active research. Finally, the development of more effective drug delivery systems for 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone may improve its therapeutic efficacy and reduce toxicity.
Scientific Research Applications
7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In vitro studies have shown that 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone inhibits the activity of EGFR and its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. In vivo studies have also demonstrated the anti-tumor efficacy of 7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in animal models of cancer.
properties
IUPAC Name |
7-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-3-5-12(6-4-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPXHFNDNHTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440495.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4440506.png)
![N-[5-(1-pyrrolidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4440510.png)


![1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4440529.png)
![N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4440544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440547.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4440551.png)
![N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440566.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-tert-butoxy-2-propanol dihydrochloride](/img/structure/B4440577.png)
![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![N-[4-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440582.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4440589.png)